Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.67 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloropyridinyl group attached to the benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 5-chloro-2-pyridinol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoate moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of 4-[(5-chloropyridin-2-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(5-chloropyridin-2-yl)oxy]benzyl alcohol.
Scientific Research Applications
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, modulating their activity. The benzoate moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-chloropyridin-2-yl)oxy]benzoate
- Methyl 4-[(4-chloropyridin-2-yl)oxy]benzoate
- Methyl 4-[(5-bromopyridin-2-yl)oxy]benzoate
Uniqueness
Biological Activity
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a chloropyridine group. The presence of chlorine at the 5-position on the pyridine ring is crucial as it influences both the chemical reactivity and biological activity of the compound.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The chloropyridinyl group can engage in nucleophilic substitution reactions , which may lead to the inhibition of certain enzymes or receptors involved in inflammatory responses. The benzoate moiety contributes to the compound’s overall binding affinity and specificity, enhancing its potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Research Applications
This compound is utilized across several scientific domains:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceutical compounds.
- Biological Research : The compound is employed in studies exploring enzyme inhibition and receptor interactions, particularly in pathways related to inflammation and infection.
- Material Science : It is used in developing advanced materials due to its unique chemical properties.
Case Studies and Experimental Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.
- Anti-inflammatory Study : In an experimental model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, suggesting its potential utility in managing inflammatory diseases .
Comparison with Similar Compounds
To highlight the uniqueness of this compound, comparisons are made with structurally similar compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
Methyl 4-[(3-chloropyridin-2-yl)oxy]benzoate | Chlorine at position 3 | Moderate antimicrobial activity |
Methyl 4-[(5-bromopyridin-2-yl)oxy]benzoate | Bromine substitution at position 5 | Enhanced reactivity but lower stability |
Methyl 4-(pyridin-2-yloxy)benzoate | No halogen substitution | Lower biological activity |
The position of halogen atoms significantly impacts reactivity and biological efficacy, with this compound showing superior properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-(5-chloropyridin-2-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)9-2-5-11(6-3-9)18-12-7-4-10(14)8-15-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHTZWIOEJWHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.